molecular formula C13H11NO3S B11857873 But-3-yn-1-yl quinoline-8-sulfonate CAS No. 143850-33-3

But-3-yn-1-yl quinoline-8-sulfonate

Cat. No.: B11857873
CAS No.: 143850-33-3
M. Wt: 261.30 g/mol
InChI Key: FKZZZSKSVRXSRF-UHFFFAOYSA-N
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Description

But-3-yn-1-yl quinoline-8-sulfonate is a chemical compound with the molecular formula C13H11NO3S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which combines an alkyne group (but-3-yn-1-yl) with a quinoline-8-sulfonate moiety. The presence of both an alkyne and a sulfonate group makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of But-3-yn-1-yl quinoline-8-sulfonate typically involves the reaction of quinoline-8-sulfonyl chloride with but-3-yn-1-ol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of automated systems for the addition of reactants and removal of by-products can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

But-3-yn-1-yl quinoline-8-sulfonate undergoes various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form a diketone.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The sulfonate group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of diketones.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

But-3-yn-1-yl quinoline-8-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of But-3-yn-1-yl quinoline-8-sulfonate involves its interaction with various molecular targets. The alkyne group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of DNA replication. The sulfonate group enhances the solubility of the compound, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-8-sulfonate: Lacks the alkyne group, making it less reactive in certain types of chemical reactions.

    But-3-yn-1-yl benzene sulfonate: Contains a benzene ring instead of a quinoline ring, resulting in different biological activity.

    Quinoline-8-carboxylate: Contains a carboxylate group instead of a sulfonate group, affecting its solubility and reactivity.

Uniqueness

But-3-yn-1-yl quinoline-8-sulfonate is unique due to the presence of both an alkyne and a sulfonate group. This combination allows it to participate in a wide range of chemical reactions and enhances its solubility in aqueous environments, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

143850-33-3

Molecular Formula

C13H11NO3S

Molecular Weight

261.30 g/mol

IUPAC Name

but-3-ynyl quinoline-8-sulfonate

InChI

InChI=1S/C13H11NO3S/c1-2-3-10-17-18(15,16)12-8-4-6-11-7-5-9-14-13(11)12/h1,4-9H,3,10H2

InChI Key

FKZZZSKSVRXSRF-UHFFFAOYSA-N

Canonical SMILES

C#CCCOS(=O)(=O)C1=CC=CC2=C1N=CC=C2

Origin of Product

United States

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